molecular formula C14H19ClN2O3S B2474566 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide CAS No. 954633-77-3

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2474566
CAS No.: 954633-77-3
M. Wt: 330.83
InChI Key: SSIAPDKHGZGQEX-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 4-chlorophenyl group, a pyrrolidinone ring, and a propane-1-sulfonamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the sulfonation of the intermediate compound to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-2-7-21(19,20)16-9-11-8-14(18)17(10-11)13-5-3-12(15)4-6-13/h3-6,11,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIAPDKHGZGQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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